

Application Note: ¹H NMR Spectrum Analysis of Dibutyl Chlorendate

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Compound of Interest

Compound Name: *Dibutyl chlorendate*

Cat. No.: *B156090*

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Abstract

This document provides a detailed protocol and data interpretation guide for the analysis of **Dibutyl chlorendate** using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. **Dibutyl chlorendate**, a flame retardant and plasticizer, has the IUPAC name dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate.[1] Due to the absence of a publicly available experimental ¹H NMR spectrum for **Dibutyl chlorendate**, this application note presents a predicted spectrum based on analogous structures and established chemical shift principles. The provided experimental protocol outlines the necessary steps for acquiring a high-quality ¹H NMR spectrum of this compound.

Predicted ¹H NMR Data

The chemical structure of **Dibutyl chlorendate** (C₁₇H₂₀Cl₆O₄) contains several distinct proton environments.[1] The predicted ¹H NMR spectral data, including chemical shifts (δ), multiplicities, and integration values, are summarized in Table 1. These predictions are based on the analysis of similar compounds, including dibutyl phthalate for the butyl ester chains and derivatives of hexachlorobicyclo[2.2.1]heptene for the bicyclic core.

Table 1: Predicted ¹H NMR Data for **Dibutyl Chlorendate**

Labeled Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H_a	~4.1	Triplet	4H
H_b	~1.6	Sextet	4H
H_c	~1.4	Sextet	4H
H_d	~0.9	Triplet	6H
H_e	~3.5	Multiplet	2H

Experimental Protocol

This protocol provides a general procedure for obtaining a ^1H NMR spectrum of **Dibutyl chlorendate**. The parameters may require optimization based on the specific instrumentation used.

1. Sample Preparation

- Weigh approximately 10-20 mg of **Dibutyl chlorendate**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , or DMSO- d_6) in a clean, dry vial. Chloroform- d (CDCl_3) is a common choice for non-polar compounds.
- Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

2. Instrumentation and Data Acquisition

- Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.

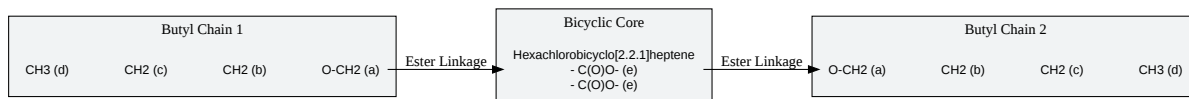
- Solvent: Chloroform-d (CDCl_3) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
- Temperature: 298 K (25 °C).
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Acquisition Parameters:
 - Spectral Width: Approximately 12-15 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration.
 - Number of Scans: 8-16 scans for a preliminary spectrum. A higher number of scans will improve the signal-to-noise ratio.
 - Receiver Gain: Adjust to be within the linear range of the detector.

3. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum manually to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
- Integrate the signals to determine the relative number of protons for each resonance.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to aid in structural assignment.

Logical Relationship Diagram

The following diagram illustrates the distinct proton environments in the **Dibutyl chlorendate** molecule, which are correlated to the predicted signals in the ^1H NMR spectrum.



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References

- 1. Chlorendic anhydride(115-27-5) ¹H NMR spectrum [chemicalbook.com]
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